molecular formula C18H21NO2 B15080212 N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide

N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B15080212
M. Wt: 283.4 g/mol
InChI Key: ZXMHMRCRLNVZCM-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butan-2-yl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(butan-2-yl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining strict temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butylamino)phenyl)acetamide
  • 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine
  • 3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol

Uniqueness

N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide is unique due to its specific structural features, such as the butan-2-yl group and the methoxybenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-4-13(2)14-5-9-16(10-6-14)19-18(20)15-7-11-17(21-3)12-8-15/h5-13H,4H2,1-3H3,(H,19,20)

InChI Key

ZXMHMRCRLNVZCM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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